![molecular formula C13H19N B12961894 Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)-](/img/structure/B12961894.png)
Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)- is a chiral compound characterized by a pyrrolidine ring substituted with a 3-(1-methylethyl)phenyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)- typically involves the construction of the pyrrolidine ring followed by the introduction of the 3-(1-methylethyl)phenyl group. One common method is the cyclization of appropriate precursors under basic or acidic conditions. For instance, the cyclization of N-substituted amino alcohols can be achieved using strong acids like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic hydrogenation, selective functional group protection and deprotection, and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: N-alkylated or N-acylated pyrrolidine derivatives.
Applications De Recherche Scientifique
Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)- has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, which can lead to different biological activities depending on the stereochemistry . The pathways involved may include modulation of enzyme activity or receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with a ketone functional group at the 2-position.
Pyrrolidine-2,5-dione: Contains two carbonyl groups at the 2 and 5 positions, often used in medicinal chemistry.
Prolinol: A hydroxylated pyrrolidine derivative used as a chiral auxiliary in asymmetric synthesis.
Uniqueness
Pyrrolidine, 2-[3-(1-methylethyl)phenyl]-, (2R)- is unique due to its specific substitution pattern and chiral center, which confer distinct biological activities and synthetic utility compared to other pyrrolidine derivatives .
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
(2R)-2-(3-propan-2-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-10(2)11-5-3-6-12(9-11)13-7-4-8-14-13/h3,5-6,9-10,13-14H,4,7-8H2,1-2H3/t13-/m1/s1 |
Clé InChI |
XXMGAFJTOHDREW-CYBMUJFWSA-N |
SMILES isomérique |
CC(C)C1=CC=CC(=C1)[C@H]2CCCN2 |
SMILES canonique |
CC(C)C1=CC=CC(=C1)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



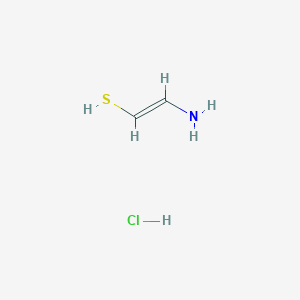
![(R)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12961832.png)

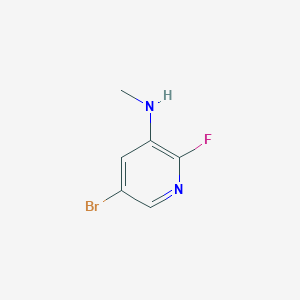

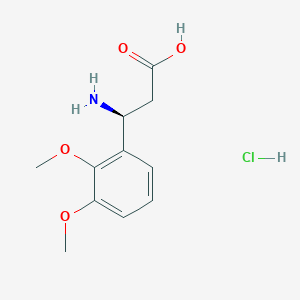
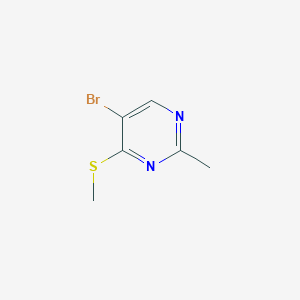

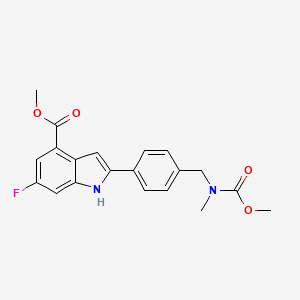
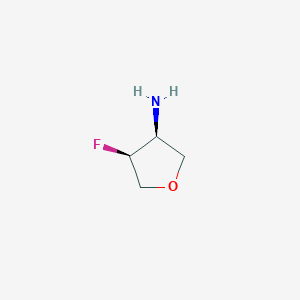
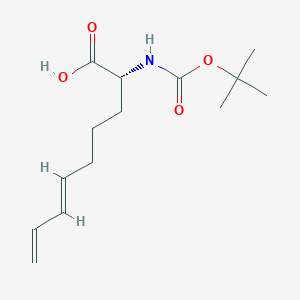
![(2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentaol 4-(((1'S,2'S)-1'-hydroxy-1',3'-dihydro-1H,2'H-[2,2'-biinden]-2'-yl)methyl)benzoate](/img/structure/B12961911.png)

